8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a triazolopyrazine core, a fluorobenzyl group, and an aminopyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine moiety can be attached through a reductive amination reaction involving a pyrrolidine derivative and an appropriate reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the triazolopyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the aminopyrrolidine moiety.
Reduction: Dihydro derivatives of the triazolopyrazine core.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
8-(3-Aminopyrrolidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Similar structure but lacks the fluorine atom.
8-(3-Aminopyrrolidin-1-yl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.
8-(3-Aminopyrrolidin-1-yl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one imparts unique physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C16H17FN6O |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-4-2-1-3-11(13)9-23-16(24)22-8-6-19-14(15(22)20-23)21-7-5-12(18)10-21/h1-4,6,8,12H,5,7,9-10,18H2 |
InChI Key |
FIOLBRKZVHZYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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